Goserelin

Catalog No.
S1794762
CAS No.
1233494-97-7
M.F
C59H84N18O14
M. Wt
1269.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Goserelin

CAS Number

1233494-97-7

Product Name

Goserelin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H84N18O14

Molecular Weight

1269.42

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

The exact mass of the compound Goserelin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Hormone-Dependent Cancers

  • Breast Cancer

    Goserelin is used in premenopausal women with hormone receptor-positive breast cancer. By reducing estrogen levels, it helps shrink tumors and improve response rates to other therapies like surgery, radiation, or chemotherapy []. Research is ongoing to explore its effectiveness in combination with other drugs and treatment regimens [].

  • Prostate Cancer

    Similar to breast cancer, goserelin is used in hormone-sensitive prostate cancer. It reduces testosterone production, slowing tumor growth and alleviating symptoms like bone pain and urinary problems []. Studies are investigating the use of goserelin alongside other therapies to optimize treatment outcomes for prostate cancer patients [].

Goserelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH), specifically designed to act as a potent agonist. It is primarily used in clinical settings to suppress the production of sex hormones such as testosterone and estrogen, making it valuable in the treatment of hormone-sensitive cancers, including prostate and breast cancer. Goserelin is administered via subcutaneous implants and is marketed under various brand names, most notably Zoladex. Its structure is that of a decapeptide, which allows it to mimic the natural GnRH while being resistant to enzymatic degradation .

The biological activity of goserelin is characterized by its ability to modulate the endocrine system. Initially, it causes an increase in sex hormone levels due to its agonistic effect on GnRH receptors. Over time, continuous exposure leads to receptor desensitization and down-regulation, resulting in significantly reduced levels of testosterone and estrogen—often to castrate levels in men and post-menopausal levels in women. This mechanism is particularly beneficial for managing conditions such as advanced prostate cancer or hormone-receptor-positive breast cancer .

Goserelin is synthesized through solid-phase peptide synthesis, a method that allows for the stepwise assembly of amino acids into peptides. This approach provides high purity and yields while enabling the incorporation of specific modifications that enhance stability against proteolytic degradation. The synthesis typically involves protecting group strategies to ensure that the correct peptide bonds are formed without unwanted side reactions .

Goserelin has several clinical applications:

  • Prostate Cancer: Used as a palliative treatment option for advanced prostate cancer, goserelin can be administered alone or in conjunction with other therapies such as antiandrogens.
  • Breast Cancer: It serves as a treatment for hormone-sensitive breast cancer, particularly in premenopausal women.
  • Endometriosis: Goserelin can also be utilized for managing endometriosis by suppressing ovarian function.
  • Fertility Treatments: Occasionally used in assisted reproductive technologies to control ovarian stimulation protocols .

Goserelin's interactions with other medications can influence its efficacy and safety profile. Notably, co-administration with androgen receptor antagonists like bicalutamide may mitigate the initial surge in testosterone levels that can occur with goserelin therapy. Additionally, concurrent use with drugs affecting liver metabolism can alter goserelin's pharmacokinetics. Studies have shown that hypersensitivity reactions may occur with goserelin, necessitating careful monitoring during treatment .

Several compounds share similarities with goserelin, primarily within the class of GnRH analogues:

Compound NameStructure TypePrimary UseUnique Features
LeuprolideDecapeptideProstate cancer treatmentLonger half-life than goserelin
TriptorelinDecapeptideEndometriosis and prostate cancerDifferent amino acid substitutions
BuserelinDecapeptideProstate cancerMore potent than natural GnRH
NafarelinDecapeptideEndometriosisAdministered via nasal spray

Goserelin's uniqueness lies in its specific amino acid modifications that enhance its stability and efficacy as a therapeutic agent while minimizing degradation compared to natural GnRH .

Solid-Phase Peptide Synthesis Optimization Strategies

Resin Selection and Coupling Efficiency Analysis

The selection of appropriate resins and optimization of coupling efficiency represents a critical determinant in goserelin synthesis outcomes [1]. Polystyrene-based resins remain the predominant choice for goserelin production, with 1% divinylbenzene cross-linked polystyrene providing optimal swelling characteristics that facilitate reagent diffusion into the resin matrix [38] [42]. The swelling factor of 1% cross-linked polystyrene reaches 5.2 mL/g in dichloromethane and 4.7 mL/g in dimethylformamide, enabling efficient access to coupling sites during peptide elongation [46].

For goserelin synthesis, Rink Amide methylbenzhydrylamine resin has emerged as the preferred solid support due to its stability under Fmoc deprotection conditions and compatibility with trifluoroacetic acid cleavage protocols [1] [4]. The resin demonstrates loading capacities ranging from 0.27 to 0.6 mmol/g, with lower loading densities (0.27-0.4 mmol/g) recommended for challenging sequences to minimize steric hindrance and aggregation effects [44]. Comparative analysis reveals that Rink Amide resin provides superior coupling efficiency compared to Wang resin for C-terminal amide formation, achieving completion rates exceeding 95% under optimized conditions [41].

The incorporation of 2-chlorotrityl resin has shown particular advantages for the initial amino acid attachment in goserelin synthesis [4] [10]. Studies demonstrate that 2-chlorotrityl resin enables controlled loading of Fmoc-proline-OH with substitution degrees of 0.6 mmol/g, providing a stable foundation for subsequent amino acid couplings [10]. The resin's mild cleavage characteristics allow for intermediate purification steps without complete peptide release, enhancing overall synthetic control.

Coupling efficiency analysis reveals significant variations depending on amino acid sequence position and steric factors [43]. Histidine, threonine, arginine, valine, and isoleucine demonstrate the lowest coupling efficiencies as carboxyl-reacting residues, while glutamine, leucine, alanine, arginine, and isoleucine present challenges as amine-reacting components [43]. For goserelin synthesis, the coupling of D-serine with tert-butyl protection requires extended reaction times of 2-4 hours to achieve completion rates above 95% [4] [29].

Amino Acid ResidueCoupling Efficiency (%)Reaction Time (hours)Coupling Reagent
Fmoc-Pro-OH98.52DIC/HOBt
Fmoc-Arg(Pbf)-OH92.33HBTU/DIPEA
Fmoc-Leu-OH96.71.5DIC/HOBt
Fmoc-D-Ser(tBu)-OH94.22.5DIC/HOBt
Fmoc-Tyr(tBu)-OH97.11.5HBTU/DIPEA

The optimization of coupling protocols demonstrates that double coupling procedures improve overall efficiency for sterically hindered residues [29]. N,N-diisopropylcarbodiimide combined with 1-hydroxybenzotriazole (DIC/HOBt) provides reliable coupling for most amino acids, while O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate with N,N-diisopropylethylamine (HBTU/DIPEA) shows superior performance for challenging residues such as arginine [4] [29].

Protection-Deprotection Mechanisms for Amino Acid Side Chains

The protection-deprotection strategy for goserelin synthesis requires careful consideration of the peptide's unique structural features, particularly the D-serine residue at position 6 and the C-terminal azaglycine moiety [1] [21]. The D-serine(tert-butyl) protection group represents a critical component that must remain stable throughout the synthesis while allowing selective removal during final cleavage [25].

Tert-butyl protection of the D-serine hydroxyl group demonstrates exceptional stability under basic deprotection conditions used for Fmoc removal [25]. The protection mechanism involves the formation of a tert-butyl ether linkage that resists nucleophilic attack due to steric hindrance around the tertiary carbon center [24]. Deprotection occurs through acid-catalyzed elimination under trifluoroacetic acid treatment, generating isobutylene and restoring the free hydroxyl functionality [22].

For arginine side chain protection, 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) has become the standard protecting group in goserelin synthesis [21] [23]. The Pbf group provides superior stability compared to earlier protecting groups such as tosyl or 2,2,5,7,8-pentamethyl-chroman-6-sulfonyl, demonstrating complete resistance to piperidine-based Fmoc deprotection conditions [23]. Removal of Pbf occurs through trifluoroacetic acid-mediated sulfonyl cleavage, yielding the free guanidinium functionality essential for biological activity.

Histidine protection utilizes the trityl group on the imidazole nitrogen, providing acid-labile protection that maintains the aromatic character of the side chain [21]. The trityl protection mechanism involves carbocation formation under acidic conditions, leading to quantitative removal without side chain modification [23]. Alternative protection using 2,4-dimethoxybenzyl has shown comparable stability but requires more forcing conditions for removal.

Tryptophan side chain protection in goserelin synthesis typically employs the Boc group on the indole nitrogen [21] [23]. This protection strategy prevents electrophilic aromatic substitution reactions that can occur during coupling and deprotection cycles. The Boc group demonstrates excellent stability under basic conditions while undergoing clean removal under trifluoroacetic acid treatment through carbamic acid intermediate formation.

Tyrosine protection utilizes tert-butyl ethers on the phenolic hydroxyl group, mirroring the strategy employed for D-serine protection [21]. The protection mechanism provides complete stability under Fmoc deprotection conditions while allowing simultaneous removal with other tert-butyl-based protecting groups during final cleavage [22]. Studies indicate that 2-chlorotrityl protection offers an alternative approach with slightly milder deprotection requirements [23].

Amino AcidProtecting GroupStability to BaseDeprotection ConditionsYield (%)
D-Sertert-ButylExcellentTFA/H₂O/TIPS (95:2.5:2.5)94.2
ArgPbfExcellentTFA/H₂O/TIPS (95:2.5:2.5)91.8
HisTritylGoodTFA/H₂O/TIPS (95:2.5:2.5)89.5
TrpBocExcellentTFA/H₂O/TIPS (95:2.5:2.5)92.7
Tyrtert-ButylExcellentTFA/H₂O/TIPS (95:2.5:2.5)93.4

The global deprotection strategy employs trifluoroacetic acid as the primary deprotection reagent, with water and triisopropylsilane serving as carbocation scavengers [1] [22]. The optimized cleavage cocktail composition of trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5 v/v/v) provides complete side chain deprotection within 2-3 hours at room temperature while minimizing peptide degradation [1] [15].

Novel Synthesis Protocols from Recent Patent Literature

Recent patent developments have introduced significant innovations in goserelin synthesis methodologies, focusing on improved efficiency and reduced environmental impact [6] [7] [11]. Patent CN102746383A describes a novel approach utilizing carbonyldiimidazole for the formation of the critical azaglycine C-terminus, representing a departure from traditional hydrazine-based methods [6]. This protocol employs Rink Amide methylbenzhydrylamine resin as the solid support, with carbonyldiimidazole facilitating the direct connection of the azaglycine moiety to the growing peptide chain.

The carbonyldiimidazole method demonstrates superior reactivity compared to conventional Fmoc-azaglycine-OSu active ester approaches [6]. The reaction proceeds through the formation of an imidazolide intermediate that exhibits enhanced electrophilicity, leading to more efficient coupling with the resin-bound peptide [6]. This approach eliminates the stability issues associated with Fmoc-azaglycine-OSu, which demonstrates poor shelf-life and low purity due to residual N,N'-disuccinimidyl carbonate contamination.

Patent WO2020057088A1 introduces a morpholine-based coupling system for goserelin synthesis that addresses the challenges of sterically hindered amino acid incorporation [7]. The protocol utilizes tetrakis(triphenylphosphine)palladium and morpholine for the selective removal of allyloxycarbonyl protecting groups from arginine residues, enabling orthogonal protection strategies [7] [11]. This approach allows for the incorporation of protected arginine derivatives that can be selectively deprotected without affecting other protecting groups in the molecule.

The morpholine deprotection mechanism proceeds through palladium-catalyzed allyl transfer, generating a stable morpholine-allyl complex while releasing the free guanidinium functionality [7]. The reaction demonstrates high selectivity, proceeding quantitatively within 30 minutes at room temperature without affecting tert-butyl or other acid-labile protecting groups [11]. This selectivity enables more flexible synthetic strategies and reduces the complexity of final deprotection steps.

Patent CN108383896B describes a fragment condensation approach that divides goserelin synthesis into two discrete segments: a tripeptide H-Arg-Pro-azaglycine-NH₂ fragment and a heptapeptide Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu fragment [11] [29]. The fragment coupling utilizes O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) as the coupling reagent, achieving coupling efficiencies exceeding 85% for the fragment condensation step [29].

The fragment approach addresses the challenges associated with full-length synthesis by enabling independent optimization of each segment [11]. The C-terminal tripeptide fragment synthesis proceeds via solid-phase methodology using Rink Amide resin, while the N-terminal heptapeptide segment employs solution-phase synthesis techniques [29]. This hybrid approach combines the advantages of both methodologies while minimizing the accumulation of deletion sequences that plague full-length solid-phase synthesis.

Patent CN110922453A introduces microwave-assisted coupling protocols for challenging amino acid residues in goserelin synthesis [11]. The microwave methodology employs N,N'-diisopropylcarbodiimide with oxyma pure as activating agents under controlled heating at 60°C [2]. This approach demonstrates particular efficacy for valine and isoleucine couplings, which traditionally exhibit poor efficiency due to steric hindrance around the alpha carbon.

The microwave-assisted protocol achieves coupling efficiencies of 88.3% for isoleucine incorporation compared to 35.4% under conventional conditions [2]. The enhanced efficiency results from improved solvation and increased molecular motion under microwave irradiation, facilitating access to sterically congested coupling sites [11]. The protocol reduces reaction times by 50% while maintaining or improving coupling yields across all amino acid residues.

Patent NumberNovel FeatureImprovementYield Enhancement (%)
CN102746383ACarbonyldiimidazole couplingAzaglycine incorporation15-20
WO2020057088A1Morpholine deprotectionOrthogonal protection10-15
CN108383896BFragment condensationReduced deletions20-25
CN110922453AMicrowave assistanceCoupling efficiency25-30

Post-Synthetic Modification and Purification Techniques

Post-synthetic modification and purification of goserelin requires specialized techniques due to the peptide's complex structure and the presence of the unique azaglycine C-terminus [15] [16]. The primary purification methodology employs preparative reverse-phase high-performance liquid chromatography using octadecylsilane-bonded silica gel as the stationary phase [15]. The optimization of mobile phase conditions utilizes a gradient system with 0.3% phosphoric acid adjusted to pH 6.5 with triethylamine as the aqueous phase and acetonitrile as the organic modifier [15].

The chromatographic separation protocol employs a gradient range from 20% to 40% acetonitrile over 45 minutes, achieving baseline resolution of goserelin from its primary impurities [15]. The detection wavelength of 280 nm provides optimal sensitivity for peptide monitoring while minimizing interference from buffer components [15]. Preparative scales utilize columns with dimensions of 5 cm × 25 cm, accommodating sample loads of 1.0-2.5 g per injection with flow rates of 50-100 mL/min [15].

Sample preparation involves dissolution of crude peptide in 20% acetic acid and 40% methanol aqueous solution at concentrations of 100 g/L, followed by membrane filtration to remove particulate matter [15]. The solution undergoes dilution with water to reduce the acetic acid and methanol concentrations below 20% prior to chromatographic purification [15]. This preparation protocol ensures optimal sample solubility while maintaining compatibility with the chromatographic mobile phase system.

Advanced purification techniques employ multicolumn countercurrent solvent gradient purification methodologies for enhanced efficiency [16]. This approach utilizes multiple identical columns with internal recycling of impure fractions, achieving significant improvements in productivity and yield compared to conventional single-column methods [16]. The process enables continuous operation with gradient elution, overcoming the limitations of isocratic continuous chromatographic techniques.

The multicolumn system demonstrates particular advantages for goserelin purification due to its ability to handle the overlapping elution regions where product partially co-elutes with impurities [16]. The internal recycling mechanism ensures that these mixed fractions undergo reprocessing rather than being discarded, resulting in overall yield improvements of 15-25% compared to conventional preparative chromatography [16].

Post-synthetic analysis employs liquid chromatography coupled with electrospray ionization mass spectrometry for comprehensive characterization of synthesis products [19]. The analytical method enables rapid identification of goserelin and related impurities through molecular weight determination and fragmentation pattern analysis [19]. The electrospray ionization technique provides excellent sensitivity for peptide detection while maintaining compatibility with reversed-phase liquid chromatography mobile phases.

Salt exchange procedures utilize anion-exchange resins to convert trifluoroacetate salts to more pharmacologically acceptable acetate forms [6] [15]. The process employs quaternary ammonium-based resins in the acetate form, achieving quantitative salt exchange within 2-4 hours at room temperature [6]. The resulting goserelin acetate demonstrates improved stability and reduced hygroscopicity compared to the trifluoroacetate salt.

Purification MethodResolution FactorRecovery Yield (%)Purity Achieved (%)
Single-column RP-HPLC1.865-7595-97
Multicolumn MCSGP2.280-9097-99
Ion-exchange polishing1.290-9598-99.5
Combined approach2.585-92>99

Stability monitoring during purification reveals that goserelin demonstrates susceptibility to acylation reactions when exposed to residual trifluoroacetic acid [3]. The acylation occurs preferentially at the arginine guanidine group, forming glycolic acid and lactic acid adducts with masses 41 and 55 Da higher than native goserelin respectively [3]. Prevention of these modifications requires careful pH control and rapid removal of acidic impurities during purification procedures.

Comparative Analysis of Solution-Phase vs. Solid-Phase Approaches

The comparative evaluation of solution-phase and solid-phase methodologies for goserelin synthesis reveals distinct advantages and limitations for each approach [20] [13]. Solid-phase peptide synthesis demonstrates superior efficiency for routine production scales, while solution-phase methods offer advantages for industrial manufacturing and complex modification strategies [20].

Solid-phase synthesis utilizing Fmoc chemistry provides the primary advantage of simplified purification at intermediate stages, as unreacted reagents and byproducts can be removed through washing procedures [20]. The approach enables automated synthesis protocols with standardized coupling and deprotection cycles, reducing manual intervention and improving reproducibility [5]. However, the method suffers from the accumulation of deletion sequences resulting from incomplete coupling reactions, particularly problematic for longer peptides such as goserelin.

Solution-phase synthesis offers superior control over individual coupling reactions, enabling purification and characterization of intermediates at each step [20]. This approach proves particularly advantageous for goserelin synthesis due to the ability to optimize challenging couplings, such as the incorporation of the azaglycine C-terminus [9]. The method demonstrates higher atom economy, utilizing approximately 60% less coupling reagents compared to solid-phase protocols due to the homogeneous reaction environment [24].

Fragment condensation approaches represent a hybrid strategy that combines the benefits of both methodologies [9] [11]. For goserelin synthesis, the optimal strategy involves solid-phase synthesis of individual fragments followed by solution-phase condensation [9]. This approach enables independent optimization of each segment while avoiding the challenges associated with full-length solid-phase synthesis.

Economic analysis reveals significant differences in material consumption between the methodologies [24]. Solid-phase synthesis requires large excesses of amino acid derivatives and coupling reagents, typically 3-5 equivalents per coupling, while solution-phase methods achieve equivalent efficiency with 1.1-1.5 equivalents [24]. For a typical 1 kg scale synthesis, solid-phase methods consume approximately 5.7 kg of amino acid derivatives compared to 2.4 kg for solution-phase approaches [24].

Solvent consumption patterns differ substantially between the approaches [24]. Solid-phase synthesis relies heavily on dimethylformamide, dichloromethane, and diethyl ether, with total solvent usage reaching 165 L per kg of product [24]. Solution-phase methods demonstrate more diverse solvent profiles, utilizing ethyl acetate, n-butanol, and water as primary solvents with total consumption of approximately 126 L per kg [24].

Environmental impact assessment reveals that solution-phase synthesis generates lower overall waste streams due to reduced reagent excess and improved atom economy [5]. The process mass intensity for solid-phase synthesis averages 13,000, significantly higher than solution-phase approaches which typically achieve values below 8,000 [34]. This difference reflects the inherent inefficiencies of heterogeneous solid-phase reactions and the requirements for extensive washing procedures.

ParameterSolid-Phase SynthesisSolution-Phase SynthesisHybrid Approach
Coupling Efficiency (%)95-99 per step98-99.5 per step97-99 per step
Overall Yield (%)35-6545-7555-80
Reaction Time (hours)48-72120-16896-144
Solvent Usage (L/kg)165126140
Reagent Excess (equiv)3-51.1-1.52-3
Process ComplexityLowHighModerate

Quality considerations favor solution-phase synthesis for achieving high-purity goserelin due to the ability to purify intermediates and control reaction stoichiometry [20]. The approach enables real-time monitoring of coupling completion and immediate corrective actions when suboptimal results are observed [9]. Solid-phase synthesis, while more convenient, often produces crude products with 60-80% purity requiring extensive purification [33].

XLogP3

-1.5

Associated Chemicals

Goserelin acetate;145781-92-6

Wikipedia

Goserelin

Drug Warnings

May cause fetal harm; embryotoxicity and fetotoxicity demonstrated in animals. Before initiating goserelin therapy in women, pregnancy must be excluded. Women of childbearing potential should be advised to avoid pregnancy while receiving the drug and use an effective nonhormonal method of contraception during goserelin therapy and continue contraception until the return of menses or for at least 12 weeks following subcutaneous implantation of the last 3.6-mg dose of goserelin. No adequate and well-controlled studies to date in humans. If a patient with endometriosis or undergoing endometrial thinning becomes pregnant during goserelin therapy, the drug should be discontinued and the patient should be advised about potential fetal hazard. In addition, if used during pregnancy (i.e., in women with advanced breast cancer), apprise of potential fetal hazard. Although continuous use of goserelin usually inhibits ovulation and stops menstruation, contraception is not ensured.
As with other GnRH agonists, worsening (flare) of signs and/or symptoms (e.g., increased bone pain) of prostate or breast cancer and/or development of new manifestations occasionally have occurred during the initial weeks of therapy with goserelin. Development of these effects apparently results from goserelin-induced transient increases in serum testosterone (in men) or estrogen (in women) concentrations during the initial weeks of therapy. Concomitant therapy with an antiandrogen (e.g., bicalutamide, flutamide, nilutamide) 1 week before and during the first few weeks of goserelin therapy has been used to minimize the development of disease flare in men with prostate cancer.
Cases of spinal cord compression and/or ureteral obstruction have been reported in men with prostate cancer receiving GnRH agonists. If spinal cord compression or renal impairment develops, standard treatment of these complications should be instituted, and in extreme cases, an immediate orchiectomy should be considered. Goserelin should be administered with caution to patients at particular risk of developing spinal cord compression or ureteral obstruction and these patients should be observed closely during the first month of therapy. Patients with spinal cord compression or ureteral obstruction should receive appropriate treatment for these conditions prior to initiating therapy with goserelin.
Since goserelin exerts pharmacologic effects on the uterus and cervix and may cause an increase in cervical resistance, cervical dilation should be performed carefully in patients undergoing endometrial ablation following use of goserelin as an endometrial thinning agent.
For more Drug Warnings (Complete) data for GOSERELIN (18 total), please visit the HSDB record page.

Biological Half Life

4-5 hours
When administered as a solution, goserelin is rapidly absorbed and eliminated from serum with a mean elimination half-life (t1/2beta) of 4.2 hours in males and 2.3 hours in females.
Subjects with impaired renal function (creatinine clearance less than 20 mL/min) had a serum elimination half-life of 12.1 hours compared to 4.2 hours for subjects with normal renal function.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Analytic Laboratory Methods

Analyte: goserelin; matrix: chemical identification; procedure: nuclear magnetic resonance spectrometry with comparison to standards
Analyte: goserelin; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards
Analyte: goserelin; matrix: chemical identification; procedure: amino acid analysis
Analyte: goserelin; matrix: pharmaceutical preparation (solution); procedure: capillary zone electrophoresis with ultraviolet detection at 214 nm and mass spectrometry
For more Analytic Laboratory Methods (Complete) data for GOSERELIN (6 total), please visit the HSDB record page.

Dates

Last modified: 07-20-2023

Explore Compound Types